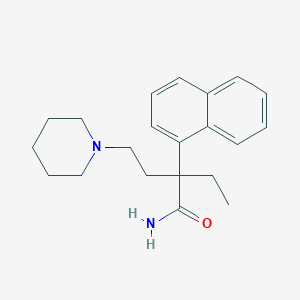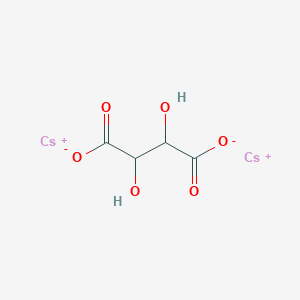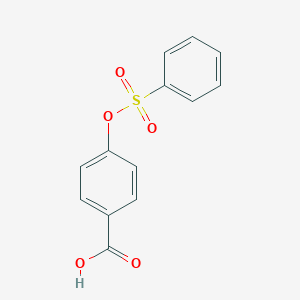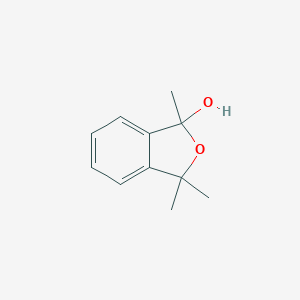
1,3,3-Trimethyl-2-benzofuran-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethyl-2-benzofuran-1-ol, also known as TMBO, is a synthetic compound that has been studied for its potential use in various scientific research applications. TMBO is a white crystalline powder that is soluble in organic solvents and has a unique chemical structure that makes it an interesting subject of study.
作用机制
The mechanism of action of 1,3,3-Trimethyl-2-benzofuran-1-ol is not fully understood, but it is believed to interact with metal ions and free radicals in biological systems. 1,3,3-Trimethyl-2-benzofuran-1-ol has been shown to form stable complexes with copper ions, which may explain its ability to selectively bind to copper in biological samples. Additionally, 1,3,3-Trimethyl-2-benzofuran-1-ol has been shown to scavenge reactive oxygen species and inhibit pro-inflammatory cytokine production, suggesting that it may act as an antioxidant and anti-inflammatory agent.
生化和生理效应
1,3,3-Trimethyl-2-benzofuran-1-ol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1,3,3-Trimethyl-2-benzofuran-1-ol can inhibit the production of pro-inflammatory cytokines and scavenge reactive oxygen species. In vivo studies have shown that 1,3,3-Trimethyl-2-benzofuran-1-ol can protect against oxidative stress and inflammation in animal models of disease.
实验室实验的优点和局限性
One advantage of using 1,3,3-Trimethyl-2-benzofuran-1-ol in lab experiments is its high selectivity for copper ions, which allows for specific detection of copper in biological samples. Additionally, 1,3,3-Trimethyl-2-benzofuran-1-ol has been shown to have low toxicity and good stability under physiological conditions. However, one limitation of using 1,3,3-Trimethyl-2-benzofuran-1-ol is its relatively low fluorescence quantum yield, which may limit its sensitivity for detecting low levels of copper ions.
未来方向
There are several potential future directions for research on 1,3,3-Trimethyl-2-benzofuran-1-ol. One area of interest is the development of 1,3,3-Trimethyl-2-benzofuran-1-ol-based fluorescent probes for detecting copper ions in living cells and tissues. Additionally, further studies are needed to fully understand the mechanism of action of 1,3,3-Trimethyl-2-benzofuran-1-ol and its potential antioxidant and anti-inflammatory effects. Finally, 1,3,3-Trimethyl-2-benzofuran-1-ol could be further modified to improve its fluorescence properties and selectivity for metal ions, making it a more useful tool for studying metal-related diseases.
合成方法
1,3,3-Trimethyl-2-benzofuran-1-ol can be synthesized through a multi-step process starting with the reaction of 2-hydroxybenzaldehyde with acetone. This intermediate product is then reacted with a Grignard reagent to form the final product, 1,3,3-Trimethyl-2-benzofuran-1-ol. The synthesis of 1,3,3-Trimethyl-2-benzofuran-1-ol requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
科学研究应用
1,3,3-Trimethyl-2-benzofuran-1-ol has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. It has been shown to selectively bind to copper ions and emit a strong fluorescence signal, making it a promising tool for studying copper-related diseases such as Alzheimer's disease. 1,3,3-Trimethyl-2-benzofuran-1-ol has also been investigated as a potential antioxidant and anti-inflammatory agent due to its ability to scavenge reactive oxygen species and inhibit pro-inflammatory cytokine production.
属性
CAS 编号 |
1521-94-4 |
|---|---|
产品名称 |
1,3,3-Trimethyl-2-benzofuran-1-ol |
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
1,3,3-trimethyl-2-benzofuran-1-ol |
InChI |
InChI=1S/C11H14O2/c1-10(2)8-6-4-5-7-9(8)11(3,12)13-10/h4-7,12H,1-3H3 |
InChI 键 |
WWCURPMSGMIINM-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(C)O)C |
规范 SMILES |
CC1(C2=CC=CC=C2C(O1)(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



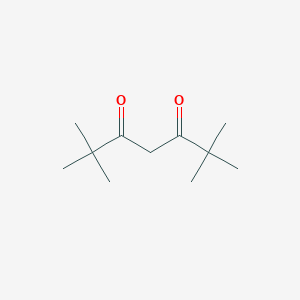
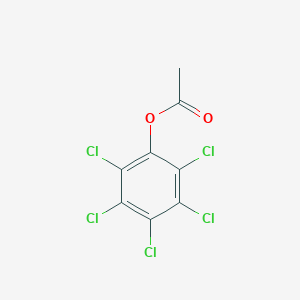
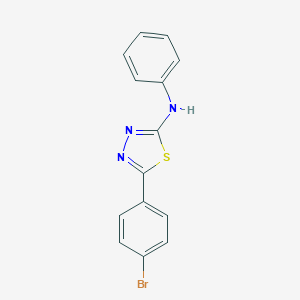
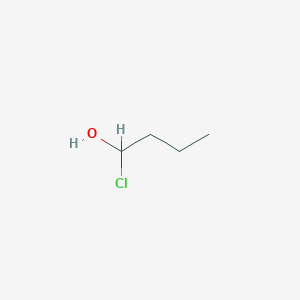
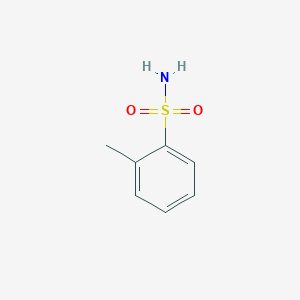
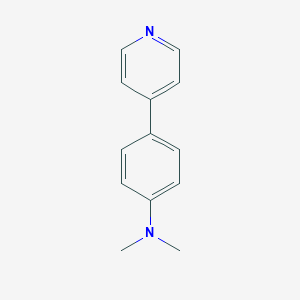
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)
